molecular formula C20H23NOS B11171304 1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B11171304
M. Wt: 325.5 g/mol
InChI Key: LVHBBFLSPULZSX-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is an organic compound with the molecular formula C14H19NOS It is characterized by the presence of an azepane ring, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the reaction of azepane with phenylsulfanylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The azepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests potential for diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)ethan-1-one: Similar structure but lacks the phenylsulfanyl group.

    1-(1-Azepanyl)ethanone: Similar structure with slight variations in the substituents.

    1-(4-azepan-1-ylphenyl)ethanone: Contains an azepane ring and phenyl group but differs in the position of the substituents.

Uniqueness

1-(Azepan-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to the presence of both the azepane ring and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C20H23NOS/c22-20(21-15-9-1-2-10-16-21)19(17-11-5-3-6-12-17)23-18-13-7-4-8-14-18/h3-8,11-14,19H,1-2,9-10,15-16H2

InChI Key

LVHBBFLSPULZSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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